molecular formula C5H9F6NO4S2Si B1589377 N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide CAS No. 82113-66-4

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide

Cat. No. B1589377
CAS RN: 82113-66-4
M. Wt: 353.3 g/mol
InChI Key: MLIRNWUYOYIGBZ-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, also known as TMSNTf2, is a chemical compound with the following IUPAC name: trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide. It appears as a colorless to red to green clear liquid .


Synthesis Analysis

TMSNTf2 can be readily prepared from allyltrimethylsilane and bis(trifluoromethanesulfonyl)imide. It has been shown to complex carbonyl groups more effectively than trimethylsilyl triflate .


Molecular Structure Analysis

The molecular formula of TMSNTf2 is C5H9F6NO4S2Si, with a molecular weight of 353.33 g/mol. It features a silicon atom with low electron density, making it a strong Lewis acid catalyst for various organic transformations .


Chemical Reactions Analysis

TMSNTf2 can serve as a Lewis acid catalyst in a variety of organic reactions. For example, it has been used in Diels-Alder reactions with acrylate substrates, resulting in corresponding adducts under mild conditions and high yields .


Physical And Chemical Properties Analysis

  • Safety : It can cause skin and eye irritation; handle with care

Scientific Research Applications

Carbonyl Group Activation

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf2) is found to be effective in activating carbonyl groups, surpassing the performance of trimethylsilyl triflate. TMSNTf2 shows superior capability in complexing with carbonyl groups, which is particularly beneficial in catalyzing reactions such as the Diels-Alder reaction with various dienes. This makes it a valuable catalyst in organic synthesis (Mathieu & Ghosez, 1997).

Application in Ionic Liquid Electrolytes

In the field of lithium-ion batteries, this compound-based ionic liquids have shown potential. These electrolytes exhibit high ionic conductivity, favorable electrochemical properties, and stability. They are suitable for high-performance lithium-ion batteries, providing remarkable efficiency, rate-capability, and long-life performance (Elia et al., 2016). Additionally, ionic liquids containing this compound have been explored for use in lithium batteries, demonstrating promising charge-discharge efficiency and rate capability (Fernicola et al., 2007).

Surface Molecular Ordering Studies

High-resolution Rutherford backscattering spectroscopy has been used to investigate the surface structure of trimethylpropylammonium bis(trifluoromethanesulfonyl)imide. This study provides direct evidence of molecular ordering at the surface, with specific orientation of the CF3 groups pointing towards the vacuum in the outermost molecular layer (Nakajima et al., 2008).

Use in Polymer Electrolytes

Research has focused on using aprotic ionic liquids based on this compound in proton-conducting membranes. These membranes have shown good thermal and electrochemical properties, making them of interest for applications in fuel cells (Fernicola et al., 2008).

Safety and Hazards

TMSNTf2 poses risks such as skin and eye irritation. Follow safety precautions when handling this compound .

Future Directions

Research on TMSNTf2 continues to explore its applications in catalysis, organic synthesis, and materials science. Its unique properties make it a promising candidate for various chemical transformations .

Mechanism of Action

Target of Action

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide primarily targets carbonyl groups in organic compounds . The compound’s interaction with these groups is a key aspect of its function.

Mode of Action

This compound acts as a Lewis acid catalyst in various organic transformations . It complexes with carbonyl groups more effectively than other similar compounds . This interaction results in changes to the structure and reactivity of the target compounds.

Biochemical Pathways

It is known that the compound plays a role in the diels-alder reaction, a type of organic chemical reaction that combines two compounds to form a more complex one .

Pharmacokinetics

It is soluble in most common organic solvents, which suggests it may have good bioavailability .

Result of Action

The action of this compound results in the formation of complex organic compounds through reactions such as the Diels-Alder reaction . This can lead to significant changes at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is stored in an inert atmosphere and under -20°C to maintain its stability . The compound’s efficacy may also be affected by the presence of other compounds or conditions in its environment.

properties

IUPAC Name

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIRNWUYOYIGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F6NO4S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451929
Record name TMS Triflimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82113-66-4
Record name 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82113-66-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TMS Triflimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Reactant of Route 4
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide

Q & A

Q1: How does TMSNTf2 act as a catalyst in polymerization reactions?

A1: TMSNTf2 acts as a highly effective Lewis acid catalyst in group transfer polymerization (GTP) reactions. [, , , ] This catalytic activity stems from its ability to activate carbonyl groups in monomers like methacrylates and acrylates. [, , ] The activated monomers are then susceptible to nucleophilic attack by silyl ketene acetals, initiating the polymerization process. [, ] TMSNTf2 allows for controlled polymerization, yielding polymers with well-defined molecular weights and narrow dispersity. [, ]

Q2: What are the advantages of using TMSNTf2 over other catalysts like trimethylsilyl triflate (TMSOTf) in organic synthesis?

A2: While both TMSNTf2 and TMSOTf can activate carbonyl groups, studies have shown that TMSNTf2 exhibits superior performance in certain reactions. [, ] This enhanced reactivity is attributed to the presence of two trifluoromethanesulfonyl groups in TMSNTf2, making it a stronger Lewis acid compared to TMSOTf. [, ]

Q3: Can TMSNTf2 be used for synthesizing complex polymer architectures?

A3: Yes, the "living" nature of TMSNTf2-catalyzed GTP allows for the synthesis of complex polymer architectures. [, , ] For instance, researchers have successfully synthesized star-shaped poly(methyl methacrylate) (PMMA) with controlled arm numbers using TMSNTf2. [] Additionally, block copolymers with different acrylate monomers have been prepared by sequential GTP using TMSNTf2, highlighting its versatility in polymer synthesis. []

Q4: Beyond polymerization, what other reactions benefit from TMSNTf2's reactivity?

A4: TMSNTf2 has proven effective in facilitating the formation of quaternary stereogenic centers, a challenging task in organic synthesis. [] Specifically, it catalyzes the semi-pinacol rearrangement of epoxy silyl ethers generated through a 1,2-addition reaction. [] This method enables the creation of complex polycyclic scaffolds, mimicking natural product-like structures, from simpler fragments. []

Q5: Are there any limitations to using TMSNTf2 in synthesis?

A5: While generally effective, TMSNTf2's reactivity can be influenced by the specific monomers and reaction conditions. For example, GTP of tert-butyl acrylate (tBA) and 2-(dimethylamino)ethyl acrylate (DMAEA) using TMSNTf2 proved challenging, indicating potential limitations with sterically hindered or highly polar monomers. []

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